

Alicaforsen: A Technical Guide to an ICAM-1 Antisense Oligonucleotide

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Compound of Interest

Compound Name: Alicaforsen

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This document provides an in-depth technical overview of **Alicaforsen** (formerly ISIS 2302), a 20-base phosphorothioate antisense oligonucleotide designed to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). **Alicaforsen** represents a targeted therapeutic approach for inflammatory diseases, particularly inflammatory bowel disease (IBD), by modulating the inflammatory cascade at the genetic level.

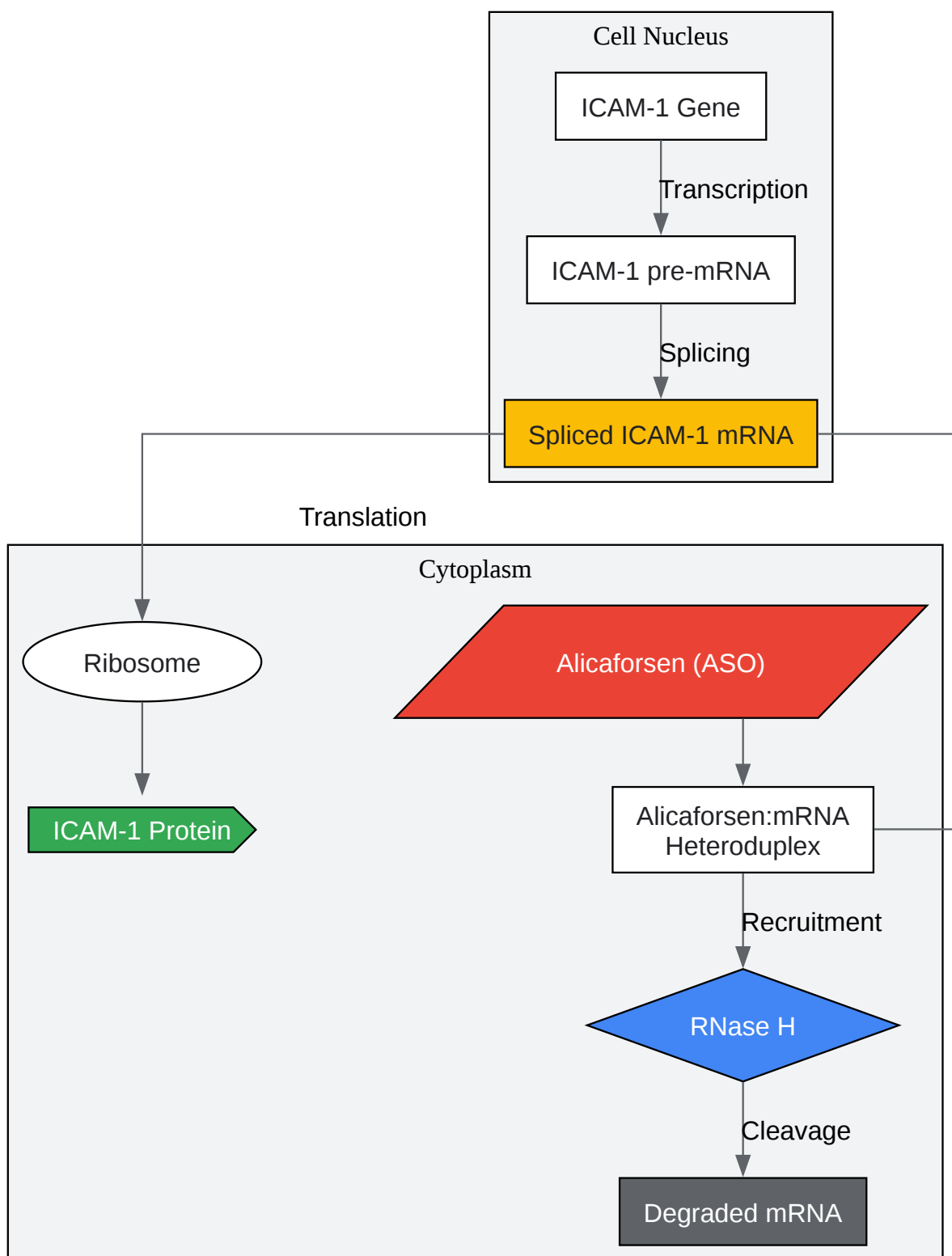
Core Concept: Antisense Oligonucleotide Technology

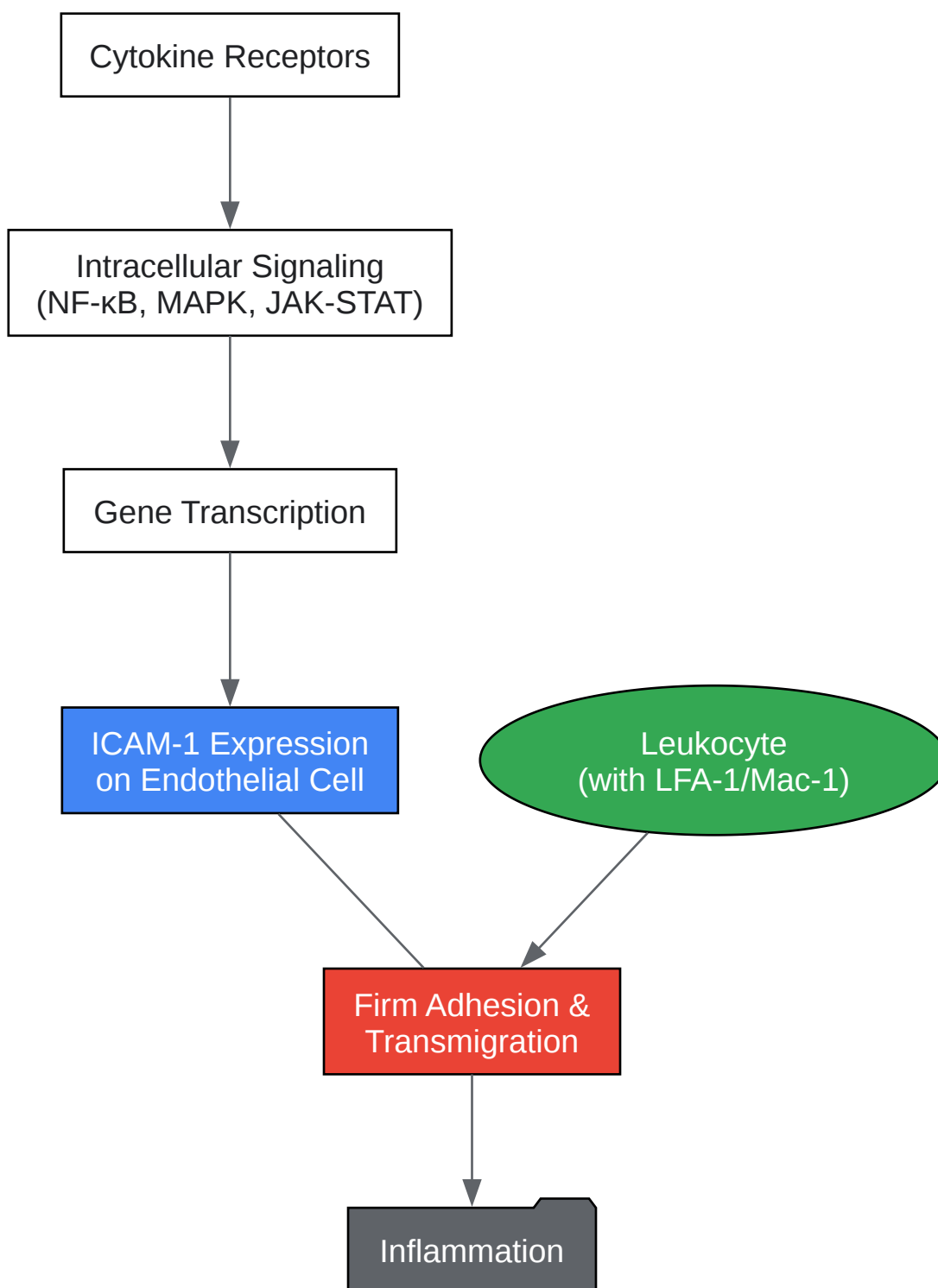
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleotide chains designed to be complementary to a specific messenger RNA (mRNA) sequence.^[1] By binding to the target mRNA through Watson-Crick base pairing, ASOs can modulate the expression of the corresponding protein. This can occur through several mechanisms, most commonly by promoting the degradation of the target mRNA.^[2] This targeted approach allows for high specificity in down-regulating disease-causing proteins.^{[3][4]}

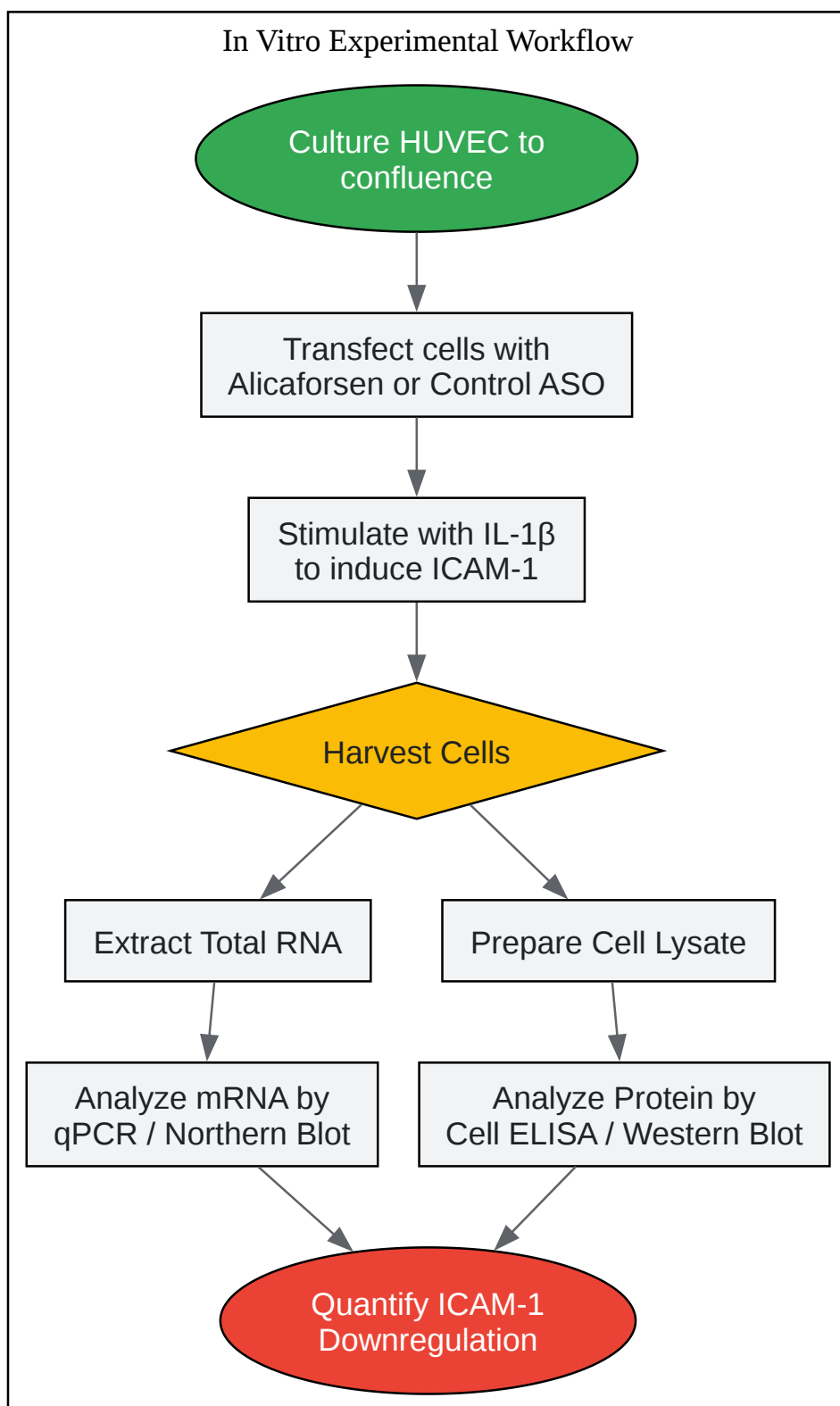
Mechanism of Action: Alicaforsen Targeting ICAM-1

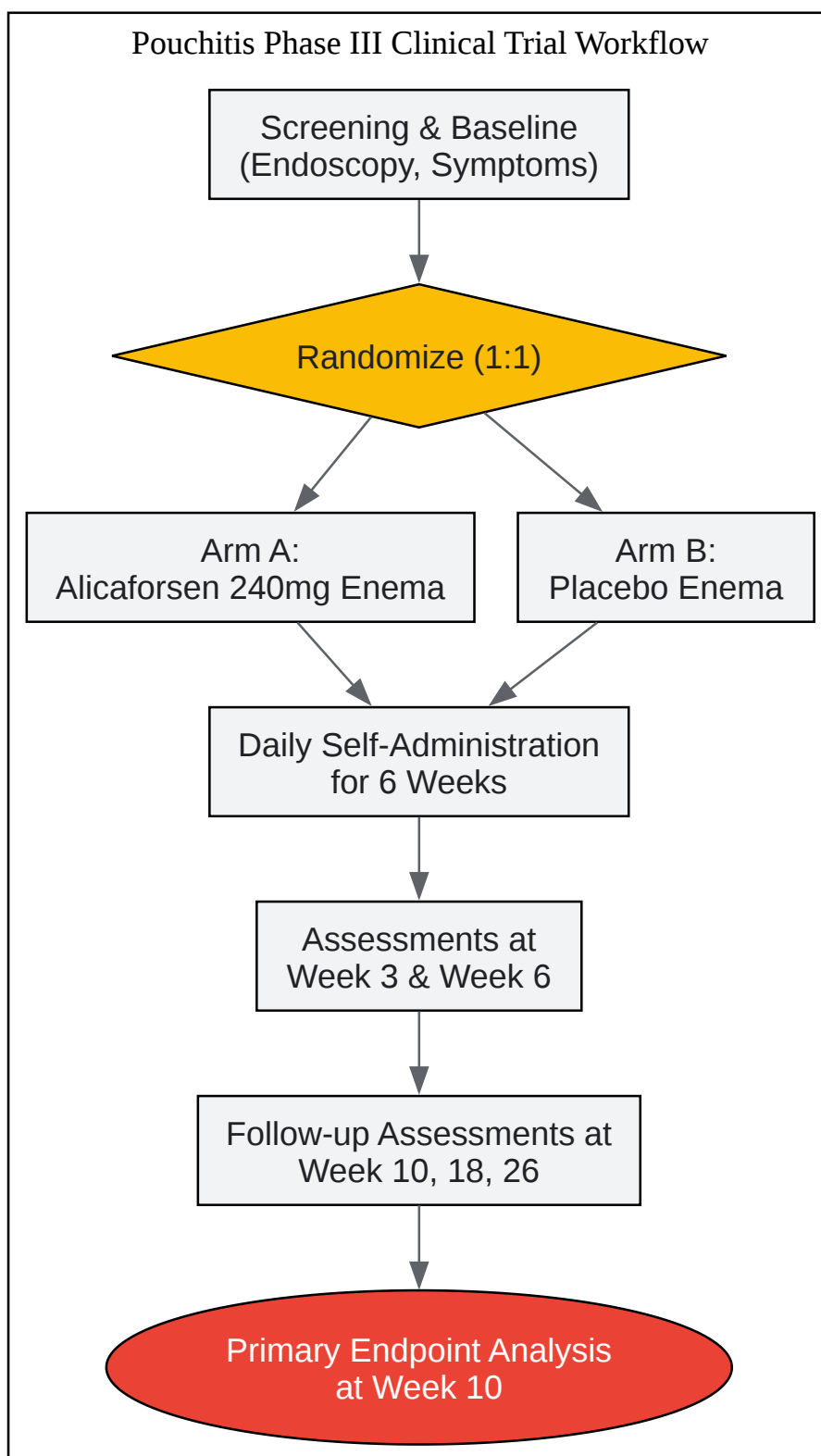
Alicaforsen's therapeutic action is rooted in its specific inhibition of ICAM-1 production.^{[5][6]} The process is initiated by the hybridization of **Alicaforsen** to its complementary sequence within the 3'-untranslated region of the human ICAM-1 mRNA.^{[7][8]} This binding event forms a

DNA:RNA heteroduplex.[6][9] This hybrid molecule is a substrate for RNase H (Ribonuclease H), a ubiquitous endogenous enzyme that selectively cleaves the RNA strand of such duplexes.[8][10] The degradation of the ICAM-1 mRNA prevents it from being translated by ribosomes, thereby reducing the synthesis and subsequent cell-surface expression of the ICAM-1 protein.[10][11]









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